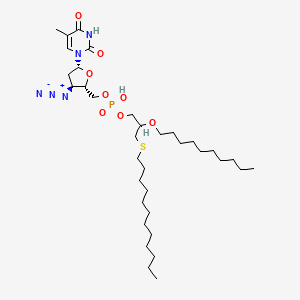

Fozivudine Tidoxil

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

a thioether lipid-zidovudine (ZDV) conjugate

Properties

IUPAC Name |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-decoxy-3-dodecylsulfanylpropyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64N5O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-50-28-30(45-22-20-18-16-13-11-9-7-5-2)26-46-49(43,44)47-27-32-31(38-39-36)24-33(48-32)40-25-29(3)34(41)37-35(40)42/h25,30-33H,4-24,26-28H2,1-3H3,(H,43,44)(H,37,41,42)/t30?,31-,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHARWXWOCPXCR-WELGVCPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64N5O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931199 | |

| Record name | 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141790-23-0 | |

| Record name | Fozivudine tidoxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141790230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fozivudine Tidoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOZIVUDINE TIDOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/687805287F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fozivudine Tidoxil in HIV-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fozivudine tidoxil (FZD) is a lipophilic prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (ZDV), also known as azidothymidine (AZT). Developed to enhance the therapeutic index of ZDV, this compound exhibits an improved pharmacokinetic profile and a potential for reduced myelotoxicity. This technical guide provides a comprehensive overview of the mechanism of action of this compound against Human Immunodeficiency Virus Type 1 (HIV-1), detailing its intracellular activation, interaction with HIV-1 reverse transcriptase, and the impact of resistance mutations.

Cellular Uptake and Intracellular Activation

This compound, as a thioether lipid-zidovudine conjugate, is designed for efficient passive diffusion across the cell membrane into target cells, such as lymphocytes and macrophages. Once inside the cell, the prodrug undergoes metabolic activation to yield the pharmacologically active moiety, zidovudine triphosphate (ZDV-TP).

Intracellular Metabolic Pathway

The intracellular activation of this compound is a multi-step enzymatic process:

-

Initial Cleavage: The thioether lipid conjugate is cleaved by intracellular enzymes to release zidovudine monophosphate (ZDV-MP). This direct delivery of the monophosphorylated form bypasses the initial phosphorylation step required by zidovudine, which is catalyzed by thymidine kinase and can be a rate-limiting step.

-

Phosphorylation to Diphosphate: ZDV-MP is subsequently phosphorylated by thymidylate kinase to form zidovudine diphosphate (ZDV-DP).

-

Final Phosphorylation to Triphosphate: Finally, nucleoside diphosphate kinase catalyzes the phosphorylation of ZDV-DP to the active zidovudine triphosphate (ZDV-TP).

Inhibition of HIV-1 Reverse Transcriptase

The active metabolite, ZDV-TP, is a potent inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into proviral DNA.

Molecular Mechanism of Inhibition

ZDV-TP acts as a competitive inhibitor and a chain terminator:

-

Competitive Inhibition: ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of HIV-1 RT.

-

Chain Termination: Once incorporated into the growing viral DNA chain, the 3'-azido group of zidovudine prevents the formation of a 3'-5' phosphodiester bond with the next incoming deoxynucleotide. This effectively terminates the elongation of the proviral DNA, halting the viral replication cycle.[1][2][3]

Quantitative Analysis of Anti-HIV-1 Activity and Pharmacokinetics

The efficacy of this compound has been evaluated in both preclinical and clinical studies.

In Vitro Anti-HIV-1 Activity

Table 1: In Vitro Activity of Zidovudine

| Parameter | Value | Cell Type | Virus Strain | Reference |

| IC90 | 1.50 ± 1.11 nM | PHA-activated PBMCs | HIVpNL4-3 | [4] |

Clinical Pharmacokinetics and Efficacy

Phase I and II clinical trials have provided key pharmacokinetic and efficacy data for this compound.

Table 2: Pharmacokinetic Parameters of this compound (Single 100 mg Dose) [5]

| Parameter | Value | Unit |

| Cmax | 1.13 | mg/L |

| tmax | 4 - 8 | h |

| AUC | 8.6 | mg·h/L |

| t1/2 | 3.78 | h |

Table 3: Viral Load Reduction in Phase I/II Clinical Trial (7-day treatment) [6]

| This compound Dose | Mean Viral Load Reduction (log10) |

| 400 mg/day | Not specified |

| 800 mg/day | Not specified |

| 1200 mg/day | -0.64 |

A Phase II placebo-controlled trial demonstrated a dose-dependent decrease in HIV viral load, with the largest decrease of -0.67 log10 observed in the 600 mg twice-daily group.[7]

Resistance to this compound

As a prodrug of zidovudine, this compound is susceptible to the same resistance mutations that affect zidovudine. Resistance to zidovudine is primarily associated with mutations in the reverse transcriptase gene of HIV-1.

Key Resistance Mutations

The primary mutations associated with zidovudine resistance are known as thymidine analogue mutations (TAMs). These include:

The accumulation of these mutations leads to a decrease in the susceptibility of HIV-1 to zidovudine. The T215Y mutation is a primary mutation that alone can reduce susceptibility to zidovudine by approximately 16-fold.[5] The M41L and L210W mutations often appear in conjunction with T215Y and contribute to higher levels of resistance by enhancing the excision of the incorporated zidovudine monophosphate from the terminated DNA chain.[6]

Experimental Protocols

Quantification of Intracellular Zidovudine Triphosphate

Objective: To measure the intracellular concentration of the active metabolite ZDV-TP in peripheral blood mononuclear cells (PBMCs).

Methodology: A highly sensitive method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed.

Protocol Outline: [9][10][11][12][13]

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Lysis and Extraction: Lyse the isolated PBMCs and extract the intracellular contents.

-

Solid-Phase Extraction (SPE): Use anion exchange SPE cartridges to separate ZDV-TP from other cellular components and less phosphorylated forms of zidovudine.

-

LC-MS/MS Analysis: Quantify the amount of ZDV-TP using a validated LC-MS/MS method. The lower limit of quantification for ZDV-TP can reach as low as 10 fmol per sample.[9]

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the inhibitory activity of ZDV-TP against HIV-1 RT.

Methodology: A common method is a cell-free enzymatic assay that measures the incorporation of a labeled nucleotide into a template-primer duplex.

Protocol Outline:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), recombinant HIV-1 RT, the four deoxyribonucleotide triphosphates (dNTPs) with one being radiolabeled (e.g., [³H]dTTP), and varying concentrations of the inhibitor (ZDV-TP).

-

Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA.

-

Quantification: Measure the amount of incorporated radiolabeled nucleotide using liquid scintillation counting.

-

Data Analysis: Calculate the concentration of ZDV-TP that inhibits 50% of the RT activity (IC50).

Genotypic Resistance Testing

Objective: To identify mutations in the HIV-1 reverse transcriptase gene that confer resistance to zidovudine.

Methodology: This involves sequencing the RT gene from viral RNA isolated from a patient's plasma.[14]

Protocol Outline:

-

Viral RNA Extraction: Extract HIV-1 RNA from plasma samples.

-

RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) to amplify the region of the pol gene encoding the reverse transcriptase.

-

DNA Sequencing: Sequence the amplified DNA product.

-

Sequence Analysis: Compare the patient's viral sequence to a wild-type reference sequence to identify resistance-associated mutations. Interpretation of the mutational patterns can be done using algorithms such as those provided by the Stanford University HIV Drug Resistance Database.[15]

Conclusion

This compound represents a targeted prodrug approach to improve the therapeutic profile of zidovudine. Its mechanism of action relies on efficient intracellular delivery and conversion to the active metabolite, zidovudine triphosphate, which effectively terminates HIV-1 reverse transcription. Understanding the intricacies of its metabolic activation, interaction with the viral target, and the development of resistance is paramount for its optimal clinical use and for the development of future generations of antiretroviral therapies.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Analysis of the Zidovudine Resistance Mutations T215Y, M41L, and L210W in HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase II placebo-controlled trial of this compound for HIV infection: pharmacokinetics, tolerability, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Zidovudine Triphosphate Intracellular Concentrations in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Individuals by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular zidovudine (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of intracellular zidovudine phosphates by use of combined cartridge-radioimmunoassay methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]

- 15. rega.kuleuven.be [rega.kuleuven.be]

The Chemical Synthesis and Purification of Fozivudine Tidoxil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed, publicly available experimental protocols for the specific synthesis and purification of Fozivudine Tidoxil (also known as BM 21.1290) are limited. This guide is constructed based on general principles of organic and medicinal chemistry, drawing from the synthesis of related zidovudine (AZT) prodrugs and thioether-lipid conjugates. The proposed methodologies are for informational purposes and would require significant optimization and validation.

Introduction to this compound

This compound is an antiretroviral prodrug of zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. As a thioether lipid-zidovudine conjugate, this compound is designed to enhance the pharmacokinetic properties of the parent drug, potentially leading to improved efficacy and a better safety profile. Its chemical name is 3'-azido-3'-deoxy-5'-thymidylic acid, mono[3-(dodecylthio)-2-decyloxypropyl] ester, sodium salt. This structure reveals a strategic design to deliver zidovudine monophosphate intracellularly, bypassing the initial and often rate-limiting phosphorylation step required for the activation of AZT.

Proposed Synthetic Pathway

The synthesis of this compound can be logically divided into two main stages: the synthesis of the thioether lipid moiety and its subsequent coupling to a protected form of zidovudine-5'-monophosphate.

Synthesis of the Thioether Lipid Moiety

The lipid component, 3-(dodecylthio)-2-decyloxypropan-1-ol, is a key intermediate. A plausible synthetic route is outlined below.

Experimental Protocol (Hypothetical):

-

Epoxidation of Decyl Glycidyl Ether: Commercially available decyl glycidyl ether can be used as a starting material.

-

Thiolysis of the Epoxide: The epoxide ring is opened by reaction with 1-dodecanethiol. This reaction is typically base-catalyzed.

-

Reaction: Decyl glycidyl ether is dissolved in a suitable solvent such as ethanol or isopropanol. A catalytic amount of a base, for instance, sodium hydroxide or potassium carbonate, is added. 1-Dodecanethiol is then added dropwise at room temperature. The reaction mixture is stirred for several hours to ensure complete reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is neutralized with a dilute acid and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the desired 3-(dodecylthio)-2-decyloxypropan-1-ol.

Synthesis of Zidovudine-5'-monophosphate

Zidovudine (AZT) needs to be phosphorylated at the 5'-position.

Experimental Protocol (Hypothetical):

-

Phosphorylation of Zidovudine: Zidovudine is reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃) in an appropriate solvent like trimethyl phosphate. The reaction is typically carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

-

Hydrolysis and Isolation: The reaction is quenched by the addition of water or a buffer solution. The resulting zidovudine-5'-monophosphate is then isolated, often as a salt (e.g., sodium or triethylammonium salt), and may require purification by ion-exchange chromatography.

Coupling of the Thioether Lipid and Zidovudine-5'-monophosphate

The final step involves the formation of the phosphodiester bond between the lipid alcohol and zidovudine-5'-monophosphate.

Experimental Protocol (Hypothetical):

-

Activation and Coupling: Zidovudine-5'-monophosphate is activated using a coupling agent. A common method for forming phosphodiester bonds is the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). The activated zidovudine-5'-monophosphate is then reacted with the previously synthesized 3-(dodecylthio)-2-decyloxypropan-1-ol.

-

Reaction: Zidovudine-5'-monophosphate and the lipid alcohol are dissolved in a dry aprotic solvent, such as pyridine or dimethylformamide (DMF). DCC and a catalytic amount of DMAP are added, and the reaction is stirred at room temperature for an extended period (e.g., 24-48 hours).

-

Work-up and Purification: The dicyclohexylurea byproduct is removed by filtration. The solvent is evaporated, and the crude this compound is purified.

Purification of this compound

The purification of the final product is critical to ensure high purity for pharmaceutical applications. A multi-step purification strategy is likely required.

Experimental Protocol (Hypothetical):

-

Initial Purification by Column Chromatography: The crude product from the coupling reaction can be subjected to column chromatography on silica gel to remove unreacted starting materials and major byproducts. A gradient elution system, for example, with dichloromethane and methanol, would be appropriate.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity (>98%), preparative reverse-phase HPLC is a suitable method.

-

Column: A C18 stationary phase is commonly used for the separation of lipophilic molecules.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid (TFA) or ammonium acetate to improve peak shape, would be employed.

-

Detection: UV detection at a wavelength where the thymine chromophore of zidovudine absorbs (around 260 nm) would be used to monitor the elution.

-

-

Conversion to Sodium Salt and Lyophilization: The purified this compound, likely obtained as a free acid or a salt from the HPLC mobile phase, would then be converted to its sodium salt by treatment with a sodium source (e.g., sodium bicarbonate or sodium hydroxide). The final product is then typically isolated by lyophilization to obtain a stable, amorphous powder.

Quantitative Data

As specific experimental data for the synthesis of this compound is not publicly available, the following table presents hypothetical target values based on the synthesis of similar compounds.

| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) | Purity Target (%) |

| Thioether Lipid Synthesis | Decyl glycidyl ether, 1-Dodecanethiol | NaOH (catalytic) | Ethanol | 70-85 | >95 (after column) |

| AZT-Monophosphate Synthesis | Zidovudine | POCl₃ | Trimethyl phosphate | 60-75 | >95 (after ion-exchange) |

| Coupling Reaction | Zidovudine-5'-monophosphate, 3-(dodecylthio)-2-decyloxypropan-1-ol | DCC, DMAP | Pyridine/DMF | 40-60 | Crude |

| Final Purification | Crude this compound | - | - | 70-90 (from HPLC) | >98.5 |

Visualizations

Mechanism of Action: NRTI Signaling Pathway

Caption: Intracellular activation of this compound and inhibition of HIV reverse transcriptase.

Experimental Workflow: Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

Fozivudine Tidoxil: A Deep Dive into Structure-Activity Relationships for HIV-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fozivudine Tidoxil, a thioether lipid-zidovudine (ZDV) conjugate, represents a significant advancement in the design of nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a prodrug of zidovudine monophosphate, its unique chemical structure is engineered to enhance intracellular delivery and overcome some of the limitations associated with the parent drug, zidovudine. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs, offering valuable insights for the rational design of next-generation antiretroviral agents. We will delve into the quantitative data from preclinical studies, detail the experimental protocols used to evaluate these compounds, and visualize the key molecular interactions and mechanistic pathways.

Core Concept: The Prodrug Advantage

This compound is a prime example of a prodrug strategy aimed at improving the therapeutic index of an established antiviral agent. Zidovudine, the first approved drug for HIV, requires intracellular phosphorylation to its active triphosphate form to inhibit HIV-1 reverse transcriptase. This process can be inefficient and is a contributing factor to its associated toxicities. This compound, by incorporating a lipid moiety, facilitates passage across the cell membrane and is designed to be intracellularly cleaved, bypassing the initial phosphorylation step and directly releasing zidovudine monophosphate. This targeted delivery mechanism has been shown to lead to higher intracellular concentrations of the active metabolite and potentially reduced systemic side effects.

Structure-Activity Relationship (SAR) Studies

The antiviral potency and cytotoxic profile of this compound and its analogs are intricately linked to their chemical structures. Key modifications have been explored to understand the impact of the lipid chain, the thioether linkage, and other structural features on biological activity.

Impact of the Thioether Linkage and Lipid Chain Length

Studies on analogous thioether-lipid prodrugs of other nucleoside analogs, such as tenofovir, have provided valuable insights that can be extrapolated to the this compound scaffold. The position of the thioether moiety and the length of the lipid chain are critical determinants of both anti-HIV activity and cytotoxicity.

A systematic evaluation of thioether placement on lipid prodrugs has shown that positioning the thioether closer to the phosphonate or phosphate group can lead to slight improvements in anti-HIV activity. However, this can also result in a notable increase in cytotoxicity. Conversely, placing the thioether further down the lipid chain can severely reduce antiviral potency and/or metabolic stability in human liver microsomes (HLM).[1] This suggests a delicate balance exists between optimizing antiviral efficacy and minimizing off-target effects.

The length of the lipid chain also plays a crucial role. For instance, in a series of hexadecylthiopropyl (HTP) derivatives of tenofovir, analogs with lipid moieties ranging from 16 to 24 atoms demonstrated a significant impact on both HIV activity and HLM stability. Shorter lipid chains (e.g., 18 atoms) maintained high antiviral potency but exhibited accelerated metabolism. Conversely, analogs with lipid chains over 20 atoms showed enhanced metabolic resistance but suffered from poor solubility, hindering accurate assessment of their antiviral potency.[1]

Table 1: Illustrative Structure-Activity Relationship of Thioether-Lipid Nucleoside Analogs (Tenofovir Exalidex Derivatives)

| Compound ID | Thioether Position | Lipid Chain Length (atoms) | Anti-HIV Activity (IC50, nM) | Cytotoxicity (CC50, µM) | HLM Stability (t1/2, min) |

| 2a | δ | 20 | 10 | >100 | 42 |

| 2b | γ | 20 | 4 | 29 | 66 |

| 2c | ε | 20 | 73 | >100 | 66 |

| 2h | δ | 18 | 7 | >100 | 15.6 |

| 2i | δ | 22 | Insoluble | Insoluble | >120 |

| 2j | δ | 24 | Insoluble | Insoluble | >120 |

Data adapted from studies on tenofovir exalidex analogs, which provide a relevant model for understanding the SAR of thioether-lipid nucleoside conjugates.[1]

General Trends in Zidovudine Prodrugs

Research into various prodrugs of zidovudine has further illuminated key SAR principles. Esterification of the 5'-hydroxyl group of ZDV with different moieties has been explored to enhance cellular uptake and plasma half-life. The anti-HIV-1 activity of these esters, determined in peripheral blood lymphocytes, showed IC50 values ranging from 0.05 to 0.2 µM, comparable to that of the parent ZDV (IC50 = 0.12 µM). Notably, many of these prodrugs were found to be less cytotoxic than ZDV.[2]

Mechanism of Action and Intracellular Processing

The proposed mechanism of action for this compound involves a series of intracellular steps that ultimately lead to the inhibition of HIV-1 reverse transcriptase.

Caption: Intracellular activation pathway of this compound.

Experimental Protocols

The evaluation of this compound and its analogs relies on a suite of standardized in vitro assays to determine antiviral activity, cytotoxicity, and the mechanism of action.

Anti-HIV Activity Assay in MT-4 Cells

This assay is a cornerstone for screening potential anti-HIV compounds. MT-4 cells, a human T-cell line, are highly susceptible to HIV-1 infection and exhibit a pronounced cytopathic effect (CPE) upon infection.

Methodology:

-

Cell Preparation: MT-4 cells are cultured in appropriate media (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) and maintained in a logarithmic growth phase.

-

Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB or NL4-3) at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the diluted test compounds are added to the cell cultures. Control wells include uninfected cells, infected untreated cells, and cells treated with a reference drug (e.g., zidovudine).

-

Incubation: The plates are incubated for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.

-

Endpoint Determination: The antiviral activity is assessed by measuring the inhibition of the viral CPE. This is typically quantified using a colorimetric method, such as the MTT assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curves.

Caption: Workflow for determining anti-HIV activity in MT-4 cells.

Cytotoxicity Assay

Determining the cytotoxicity of a compound is essential for establishing its therapeutic window.

Methodology:

-

Cell Seeding: Uninfected MT-4 cells are seeded into 96-well plates at a specific density.

-

Compound Treatment: Serial dilutions of the test compounds are added to the cells.

-

Incubation: The plates are incubated for the same duration as the antiviral assay (4-5 days).

-

Viability Assessment: Cell viability is measured using the MTT assay or a similar method.

-

Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curves. The selectivity index (SI), a measure of the drug's therapeutic window, is then calculated as the ratio of CC50 to EC50.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the ability of the active form of the drug to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a poly(rA)-oligo(dT) template-primer, radiolabeled or fluorescently labeled deoxynucleotides (e.g., [3H]TTP), and a buffer solution with optimal pH and salt concentrations.

-

Inhibitor Addition: The activated form of the test compound (e.g., zidovudine triphosphate) is added to the reaction mixture at various concentrations.

-

Enzyme Addition: Purified recombinant HIV-1 reverse transcriptase is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: The reaction is stopped, and the amount of incorporated labeled deoxynucleotide into the newly synthesized DNA strand is quantified. For radiolabeled nucleotides, this can be done by scintillation counting after precipitation of the DNA. For fluorescently labeled nucleotides, fluorescence intensity is measured.

-

Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of this compound and its analogs underscore the potential of the thioether lipid prodrug approach in developing potent and safer anti-HIV therapies. The key takeaways for drug development professionals are the critical roles of the thioether linkage position and the lipid chain length in balancing antiviral efficacy, metabolic stability, and cytotoxicity. Future research should focus on fine-tuning these structural parameters to optimize the pharmacokinetic and pharmacodynamic profiles of this promising class of NRTIs. The detailed experimental protocols provided herein serve as a valuable resource for the continued evaluation and development of novel zidovudine prodrugs and other antiretroviral agents. The ongoing exploration of these structure-activity relationships will undoubtedly pave the way for the design of more effective and better-tolerated treatments for HIV-1 infection.

References

- 1. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid conjugates of antiretroviral agents. I. Azidothymidine-monophosphate-diglyceride: anti-HIV activity, physical properties, and interaction with plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Metabolism and Phosphorylation of Fozivudine Tidoxil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fozivudine tidoxil, a lipophilic prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (ZDV), was developed to enhance the intracellular delivery of the active antiviral agent. This technical guide provides a comprehensive overview of the intracellular metabolic activation of this compound. The core focus is on the enzymatic cleavage that releases zidovudine monophosphate (ZDV-MP) and the subsequent sequential phosphorylation to the pharmacologically active zidovudine triphosphate (ZDV-TP). This document synthesizes available data on the metabolic pathway, presents quantitative pharmacokinetic data in structured tables, details relevant experimental methodologies, and provides visual representations of the key processes to facilitate a deeper understanding for researchers in the field of antiviral drug development.

Introduction

This compound (formerly BM 21.1290) is a thioether lipid conjugate of zidovudine designed to overcome some of the limitations of conventional ZDV therapy, such as dose-limiting toxicities and the need for intracellular activation via thymidine kinase, which can be a rate-limiting step. The rationale behind this prodrug strategy is to bypass the initial phosphorylation step and deliver ZDV-MP directly into target cells, such as peripheral blood mononuclear cells (PBMCs), a primary reservoir for HIV-1. The lipophilic nature of the tidoxil moiety is intended to facilitate passive diffusion across the cell membrane. Once inside the cell, this compound is designed to be cleaved by intracellular enzymes, releasing ZDV-MP, which is then further anabolized by cellular kinases to the active ZDV-TP. ZDV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase and as a chain terminator upon its incorporation into the viral DNA.

Intracellular Metabolism and Phosphorylation Pathway

The intracellular activation of this compound is a two-stage process:

Stage 1: Enzymatic Cleavage of this compound

Upon entry into the target cell, the tidoxil group is cleaved from this compound to release ZDV-MP. While it is established that mononuclear cells exhibit high intracellular cleavage activity, the specific enzyme or enzymes responsible for hydrolyzing the thioether bond of the tidoxil moiety have not been definitively identified in the available literature. It is hypothesized that intracellular esterases or other hydrolases with broad substrate specificity may be involved in this initial metabolic step.

Stage 2: Sequential Phosphorylation of Zidovudine Monophosphate

The released ZDV-MP is subsequently phosphorylated by cellular enzymes in two sequential steps to form the active antiviral agent, ZDV-TP. This phosphorylation cascade is the same as the latter part of the activation of the parent drug, zidovudine.

-

ZDV-MP to ZDV-DP: Zidovudine monophosphate is phosphorylated to zidovudine diphosphate (ZDV-DP) by thymidylate kinase.

-

ZDV-DP to ZDV-TP: Zidovudine diphosphate is then converted to zidovudine triphosphate (ZDV-TP) by nucleoside diphosphate kinase.

The final active metabolite, ZDV-TP, competitively inhibits the HIV-1 reverse transcriptase and terminates the growing viral DNA chain.

Quantitative Data

Plasma Pharmacokinetics of this compound

Clinical trials have established the plasma pharmacokinetic profile of this compound. The following tables summarize key parameters from a Phase I dose-escalating trial.

Table 1: Plasma Pharmacokinetic Parameters of this compound (Single Dose)

| Parameter | Value (for a 100 mg normalized dose) |

|---|---|

| Cmax (mg/L) | 1.13 |

| tmax (h) | 4 - 8 |

| AUC (mg*h/L) | 8.6 |

| t1/2 (h) | 3.78 |

Data from a Phase I clinical trial.[1]

Table 2: Plasma Concentrations of Zidovudine and its Glucuronide after this compound Administration

| Compound | Observation |

|---|---|

| Zidovudine | Plasma concentrations were much lower than with equimolar zidovudine doses. |

| Zidovudine Glucuronide | Plasma concentrations were much lower than with equimolar zidovudine doses. |

Data from a Phase I clinical trial.[1]

Intracellular Pharmacokinetics of Zidovudine Phosphates

Table 3: Intracellular Concentrations of Zidovudine and its Phosphorylated Metabolites in PBMCs (from Zidovudine Administration)

| Metabolite | Mean Concentration (pmol/10^6 cells) ± SD |

|---|---|

| Zidovudine | 0.15 ± 0.08 |

| ZDV-MP | 1.4 ± 1.0 |

| ZDV-DP | 0.082 ± 0.02 |

| ZDV-TP | 0.081 ± 0.03 |

Data from a study in HIV-infected patients 2 hours after a 300 mg oral dose of Zidovudine.

Experimental Protocols

The quantification of intracellular metabolites of this compound, specifically the phosphorylated forms of zidovudine, requires sensitive and specific analytical methods. The following outlines a general experimental workflow based on established protocols for measuring intracellular nucleoside phosphates.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Collect whole blood samples from subjects treated with this compound in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a Ficoll-Paque density gradient.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the band of mononuclear cells at the plasma-Ficoll interface.

-

Wash the collected cells twice with PBS, centrifuging at 200 x g for 10 minutes for each wash.

-

Resuspend the final cell pellet and count the cells using a hemocytometer or automated cell counter.

Extraction of Intracellular Metabolites

-

To the PBMC pellet (typically 5-10 x 10^6 cells), add a pre-chilled extraction solution (e.g., 60-70% methanol or a mixture of acetonitrile, methanol, and water).

-

Vortex vigorously to ensure complete cell lysis and protein precipitation.

-

Incubate on ice or at -20°C for at least 30 minutes to facilitate protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully collect the supernatant containing the intracellular metabolites.

-

The supernatant can be dried under a stream of nitrogen or by vacuum centrifugation and stored at -80°C until analysis.

Quantification by High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS/MS) or Radioimmunoassay (RIA)

-

Reconstitute the dried extract in an appropriate mobile phase.

-

Inject the sample onto an HPLC system equipped with a suitable column for separating nucleotides (e.g., an anion-exchange or reversed-phase ion-pairing column).

-

Develop a gradient elution method to separate ZDV-MP, ZDV-DP, and ZDV-TP.

-

For quantification:

-

HPLC-MS/MS: Use a tandem mass spectrometer to detect and quantify the specific mass transitions for each of the phosphorylated metabolites. This method offers high specificity and sensitivity.

-

HPLC-RIA: Collect the fractions corresponding to each metabolite from the HPLC eluent. Hydrolyze the phosphate groups enzymatically (e.g., with alkaline phosphatase) to yield zidovudine. Quantify the resulting zidovudine using a specific radioimmunoassay.

-

Conclusion and Future Directions

This compound represents a rational prodrug approach to enhance the therapeutic index of zidovudine by targeting its intracellular delivery and bypassing the initial, often rate-limiting, phosphorylation step. The intracellular metabolism is characterized by an initial cleavage of the tidoxil moiety to release ZDV-MP, followed by sequential phosphorylation to the active ZDV-TP. While the phosphorylation cascade is well-understood, a key area for future research is the definitive identification and characterization of the intracellular enzymes responsible for the initial cleavage of this compound. Furthermore, there is a critical need for studies that directly quantify the intracellular concentrations of ZDV-MP, ZDV-DP, and ZDV-TP in target cells following the administration of this compound. Such data would be invaluable for establishing a direct pharmacokinetic-pharmacodynamic relationship and for optimizing the clinical use of this and other lipid-based nucleoside prodrugs. A more complete understanding of the entire metabolic pathway will facilitate the development of next-generation antiviral therapies with improved efficacy and safety profiles.

References

An In-Depth Technical Guide on the Intracellular Conversion of Fozivudine Tidoxil versus Zidovudine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Zidovudine (3'-azido-3'-deoxythymidine, ZDV or AZT) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been a cornerstone of combination antiretroviral therapy (cART) for decades. As a prodrug, ZDV requires intracellular phosphorylation to its active triphosphate form, ZDV-TP, which acts as a chain terminator for the viral reverse transcriptase, thereby inhibiting HIV replication. Fozivudine tidoxil is a lipophilic prodrug of zidovudine monophosphate (ZDV-MP) designed to enhance oral bioavailability and potentially improve the therapeutic index of zidovudine. FZD is a thioether lipid-ZDV conjugate that, upon intracellular cleavage, directly yields ZDV-MP, bypassing the initial and often rate-limiting phosphorylation step required by ZDV. This guide explores the nuances of the intracellular conversion pathways of both drugs, providing a foundational understanding for researchers in the field.

Intracellular Conversion Pathways

The therapeutic efficacy of both this compound and zidovudine is entirely dependent on their successful intracellular conversion to zidovudine triphosphate. While they share a common final metabolic cascade, their initial entry and activation steps differ significantly.

Zidovudine (ZDV) Intracellular Phosphorylation

The intracellular activation of zidovudine is a three-step enzymatic process:

-

ZDV to ZDV-Monophosphate (ZDV-MP): Zidovudine enters the cell and is first phosphorylated by thymidine kinase (TK) , primarily the cytosolic isoform TK1, to form zidovudine monophosphate. This initial step is crucial for trapping the drug within the cell.

-

ZDV-MP to ZDV-Diphosphate (ZDV-DP): ZDV-MP is subsequently phosphorylated by thymidylate kinase (TMPK) to yield zidovudine diphosphate. This conversion is widely recognized as the rate-limiting step in the activation pathway of zidovudine.[1] The relatively poor affinity of TMPK for ZDV-MP can lead to an accumulation of the monophosphate form within the cell.[1]

-

ZDV-DP to ZDV-Triphosphate (ZDV-TP): The final phosphorylation is carried out by nucleoside diphosphate kinase (NDPK) , which converts ZDV-DP to the active antiviral agent, zidovudine triphosphate.[2]

This compound (FZD) Intracellular Conversion

This compound is designed to circumvent the initial, and often inefficient, phosphorylation step of zidovudine.

-

Intracellular Cleavage: As a thioether lipid-ZDV conjugate, this compound enters the cell where it is believed to be cleaved by intracellular esterases or other enzymes.[3]

-

Release of ZDV-MP: This cleavage directly releases zidovudine monophosphate (ZDV-MP).

-

Subsequent Phosphorylation: From this point, the metabolic pathway mirrors that of zidovudine, with ZDV-MP being converted to ZDV-DP by TMPK and subsequently to ZDV-TP by NDPK.

By delivering ZDV-MP directly, this compound has the potential to generate higher intracellular concentrations of the active ZDV-TP, particularly in cells with low thymidine kinase activity.

Quantitative Data on Intracellular Conversion

A thorough review of existing literature reveals a significant amount of quantitative data on the intracellular pharmacokinetics of zidovudine. However, there is a notable lack of publicly available studies that directly compare the intracellular concentrations of zidovudine phosphates following administration of this compound versus zidovudine in a controlled experimental setting. The following tables summarize the available data for zidovudine.

Table 1: Intracellular Pharmacokinetic Parameters of Zidovudine and its Phosphorylated Metabolites in Human Peripheral Blood Mononuclear Cells (hPBMCs) after a Single Oral Dose of 600 mg Zidovudine

| Parameter | Zidovudine (AZT) | Zidovudine Monophosphate (AZT-MP) | Zidovudine Diphosphate (AZT-DP) | Zidovudine Triphosphate (AZT-TP) |

| Tmax (h) | 1.083 | 1.500 | 1.417 | 1.583 |

| t1/2 (h) | 2.493 | 13.428 | 8.285 | 4.240 |

| AUC (ng·h/10^6 cells) | Data not specified | 2.548 | Data not specified | Data not specified |

Source: Adapted from a study on the intracellular pharmacokinetics of zidovudine.

Note: While direct comparative data for this compound is unavailable, it is hypothesized that the administration of FZD would lead to a more rapid and efficient generation of intracellular ZDV-MP, potentially leading to higher peak concentrations (Cmax) and area under the curve (AUC) for ZDV-TP compared to an equimolar dose of zidovudine. This hypothesis warrants further investigation through direct comparative studies.

Experimental Protocols

The accurate quantification of intracellular nucleoside phosphates is technically challenging due to their low concentrations and the complexity of the cellular matrix. Several methods have been developed and validated for this purpose.

General Experimental Workflow for Intracellular Nucleotide Analysis

Detailed Methodologies

4.2.1. Cell Culture and Drug Incubation

-

Cell Line: Human peripheral blood mononuclear cells (PBMCs) are a commonly used and clinically relevant cell type.

-

Cell Density: Cells are typically seeded at a density of 1 x 10^6 cells/mL.

-

Drug Concentration: Cells are incubated with varying concentrations of this compound or zidovudine (e.g., 0.1, 1, 10 µM).

-

Incubation Time: Time-course experiments are conducted, with samples collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

4.2.2. Sample Preparation: Extraction of Intracellular Metabolites

-

Cell Harvesting: Cells are harvested by centrifugation at 4°C.

-

Washing: The cell pellet is washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Extraction: Intracellular metabolites are extracted by adding a cold extraction solution, typically 60-70% methanol or 0.5 M perchloric acid.

-

Lysis: Cells are lysed by vortexing and incubation on ice.

-

Neutralization and Protein Precipitation: For perchloric acid extractions, the extract is neutralized with potassium hydroxide. For methanol extractions, proteins are precipitated by centrifugation at high speed.

-

Supernatant Collection: The supernatant containing the intracellular metabolites is collected for analysis.

4.2.3. Analytical Quantification: HPLC-MS/MS Method

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying intracellular nucleoside phosphates.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous buffer (e.g., ammonium acetate or formate with an ion-pairing agent like tributylamine) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative mode is generally used for the detection of phosphorylated nucleosides.

-

Transitions: Multiple reaction monitoring (MRM) is used to specifically detect and quantify the parent and product ions for ZDV, ZDV-MP, ZDV-DP, and ZDV-TP.

-

-

Quantification: Absolute quantification is achieved by using a standard curve prepared with known concentrations of ZDV and its phosphorylated metabolites, along with an appropriate internal standard.

Conclusion

This compound represents a logical progression in the development of zidovudine-based therapies, aiming to enhance the intracellular delivery of the initial phosphorylated metabolite, ZDV-MP. This approach holds the promise of overcoming the rate-limiting step in zidovudine's activation, potentially leading to improved efficacy and a better safety profile. While the intracellular conversion pathway of zidovudine is well-characterized, there is a clear need for direct, quantitative comparative studies to elucidate the intracellular pharmacokinetic advantages of this compound. The experimental protocols outlined in this guide provide a framework for conducting such crucial research, which will be instrumental in fully understanding the therapeutic potential of this compound and in the broader field of nucleoside prodrug development.

References

- 1. Comparison of rates of intracellular metabolism of zidovudine in human and primate peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of Prior Exposure to Zidovudine on Stavudine Phosphorylation In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]

Fozivudine Tidoxil: A Technical Guide to its Proposed Lymphatic Targeting

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fozivudine Tidoxil, a thioether lipid-zidovudine conjugate, has been investigated as an antiretroviral agent with the potential for enhanced delivery to lymphatic tissues. These tissues, including lymph nodes, are significant reservoirs for HIV, and achieving therapeutic drug concentrations within them is a key challenge in HIV treatment. While direct quantitative data on this compound's concentration in lymphatic tissues remains limited in publicly available literature, its lipophilic nature suggests a mechanism of lymphatic uptake via chylomicron transport. This guide synthesizes the available information on this compound and the principles of lymphatic drug delivery to provide a technical overview for research and drug development professionals.

Introduction: The Challenge of HIV Reservoirs in Lymphatic Tissues

The lymphatic system is a primary site of HIV replication and persistence.[1][2] However, many antiretroviral drugs exhibit lower concentrations in lymphatic tissues compared to blood plasma.[1] This disparity can lead to incomplete viral suppression and the maintenance of viral reservoirs. Strategies to enhance drug delivery to these sanctuary sites are therefore of critical interest. This compound was developed as a lipophilic prodrug of zidovudine with the aim of improving its pharmacokinetic profile and potentially increasing its concentration in lymphatic tissues.

Proposed Mechanism of Lymphatic Targeting

The lymphatic targeting of lipophilic compounds like this compound is believed to be mediated by the physiological pathway for dietary fat absorption.

Chylomicron-Mediated Transport

Following oral administration, highly lipophilic drugs can be incorporated into chylomicrons, which are large lipoprotein particles assembled in enterocytes (intestinal absorptive cells).[3][4][5][6] These chylomicrons are then secreted into the intestinal lymph and transported via the lymphatic system to the systemic circulation, bypassing the first-pass metabolism in the liver.[3][4][5][6] This mechanism offers a pathway for drugs to achieve higher concentrations in the lymph and associated tissues.

The proposed signaling and transport pathway is illustrated below:

Caption: Proposed pathway for lymphatic uptake of this compound.

Quantitative Data

This compound Plasma Pharmacokinetics

The following table summarizes the available pharmacokinetic parameters of this compound in plasma from a Phase II study.

| Parameter | Value | Reference |

| Dose | 600 mg twice daily | [Girard et al., 2000] |

| Cmax (Maximum Concentration) | Not Specified | [Girard et al., 2000] |

| Tmax (Time to Maximum Concentration) | Not Specified | [Girard et al., 2000] |

| AUC (Area Under the Curve) | Not Specified | [Girard et al., 2000] |

| t1/2 (Half-life) | Approximately 3.8 hours | [Girard et al., 2000] |

Zidovudine (Parent Drug) Concentrations in Lymphatic Tissue

To provide context, studies on the parent drug, zidovudine, have shown that its concentrations in lymph node cells can be significantly lower than in peripheral blood mononuclear cells (PBMCs).

| Tissue Compartment | Concentration Relative to PBMCs | Reference |

| Lymph Node Mononuclear Cells | Below limit of quantitation | [Chesney et al., 2017] |

| Lymph Node Mononuclear Cells | 25-fold lower | [Chesney et al., 2017] |

Experimental Protocols

Detailed experimental protocols for this compound biodistribution studies are not publicly available. However, a general workflow for a preclinical biodistribution study of a lipophilic prodrug and a standard analytical method for the quantification of the parent drug, zidovudine, in tissue are provided below.

General Preclinical Biodistribution Study Workflow

A typical preclinical study to evaluate the lymphatic targeting of a lipophilic prodrug would involve the following steps.

Caption: Generalized experimental workflow for a biodistribution study.

Protocol Steps:

-

Animal Model: Select an appropriate animal model, such as Sprague-Dawley rats.

-

Drug Formulation and Administration: Formulate the lipophilic prodrug in a suitable vehicle (e.g., a lipid-based formulation) and administer it to the animals via oral gavage. A control group receiving the parent drug should be included.

-

Sample Collection: At predetermined time points, collect blood (for plasma) and various tissues, including mesenteric lymph nodes, peripheral lymph nodes, liver, spleen, and brain.

-

Tissue Processing: Homogenize the collected tissue samples to create a uniform mixture.

-

Drug Extraction: Extract the drug and its metabolites from the plasma and tissue homogenates using an appropriate solvent (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).

-

Analytical Quantification: Quantify the concentration of the prodrug and the parent drug in the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

-

Data Analysis: Calculate the drug concentration in each tissue (e.g., ng/g of tissue) and in plasma (ng/mL). Determine pharmacokinetic parameters and tissue-to-plasma concentration ratios.

General HPLC Method for Zidovudine Quantification in Tissue

The following is a generalized protocol for the quantification of zidovudine in tissue samples, adapted from published methods.[7][8][9][10][11][12]

-

Chromatographic System:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) or acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 266-270 nm.

-

-

Sample Preparation:

-

Weigh a portion of the tissue homogenate.

-

Add a protein precipitation agent (e.g., ice-cold acetonitrile) containing an internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Analysis:

-

Inject a known volume of the reconstituted sample into the HPLC system.

-

Record the chromatogram and determine the peak areas for zidovudine and the internal standard.

-

Construct a calibration curve using standard solutions of known zidovudine concentrations.

-

Calculate the concentration of zidovudine in the tissue sample based on the calibration curve.

-

Conclusion

This compound, as a lipophilic prodrug of zidovudine, holds theoretical promise for enhanced targeting of lymphatic tissues, which are crucial HIV reservoirs. The proposed mechanism of action involves uptake via the chylomicron transport pathway, potentially leading to higher drug concentrations in the lymph and associated nodes. However, a comprehensive understanding of its lymphatic targeting is hampered by the lack of publicly available quantitative biodistribution data and specific experimental protocols. The generalized methodologies and contextual data provided in this guide are intended to serve as a resource for researchers and drug development professionals interested in furthering the investigation of this compound and other lipophilic prodrugs for the treatment of HIV. Further preclinical and clinical studies are warranted to definitively quantify the extent of this compound's lymphatic distribution and its impact on viral reservoirs.

References

- 1. The Lymph Node Reservoir: Physiology, HIV Infection, and Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human immunodeficiency virus type 1 kinetics in lymph nodes compared with plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of the formation and secretion of chylomicrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The chylomicron saga: time to focus on postprandial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.libretexts.org [med.libretexts.org]

- 7. ijrpc.com [ijrpc.com]

- 8. DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR THE DETERMINATION OF ZIDOVUDINE AND RELATIVE SUBSTANCES IN BULK [zenodo.org]

- 9. journals.innovareacademics.in [journals.innovareacademics.in]

- 10. asianpharmtech.com [asianpharmtech.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of zidovudine administered intravenously and orally in children with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Fozivudine Tidoxil: An In-Depth Technical Guide on its In Vitro Antiviral Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fozivudine Tidoxil is an investigational antiretroviral agent, chemically a thioether lipid-zidovudine conjugate. It functions as a prodrug of zidovudine (ZDV), a well-established nucleoside reverse transcriptase inhibitor (NRTI). The rationale behind the development of this compound is to enhance the therapeutic profile of zidovudine by improving its pharmacokinetic properties and potentially reducing its toxicity. This guide provides a comprehensive overview of the available in vitro antiviral spectrum of this compound, its mechanism of action, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound is a member of the NRTI family of drugs. Its antiviral activity is contingent upon its intracellular conversion to the active moiety, zidovudine triphosphate. As a prodrug, this compound is designed for efficient delivery into cells. Once inside the cell, it undergoes enzymatic cleavage to release zidovudine monophosphate. Cellular kinases then further phosphorylate it to the diphosphate and subsequently to the active triphosphate form.

Zidovudine triphosphate acts as a competitive inhibitor of viral reverse transcriptase and as a chain terminator during the synthesis of viral DNA. By mimicking the natural deoxythymidine triphosphate (dTTP), it gets incorporated into the growing viral DNA strand. However, the azido group at the 3' position of the ribose sugar in zidovudine prevents the formation of the next 3'-5' phosphodiester bond, thereby terminating DNA chain elongation and halting viral replication.

dot

Fozivudine Tidoxil's Active Metabolite and Its Binding Affinity to HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fozivudine tidoxil is a phosphonate prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (AZT). Upon administration, it undergoes intracellular metabolism to its active form, azidothymidine triphosphate (AZT-TP). As a critical component in the fight against Human Immunodeficiency Virus Type 1 (HIV-1), understanding the precise interaction between AZT-TP and its target, the viral reverse transcriptase (RT), is paramount for the development of more effective antiretroviral therapies. This technical guide provides an in-depth analysis of the binding affinity of this compound's active metabolite to HIV-1 reverse transcriptase, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

This compound, as a prodrug, is designed to enhance the intracellular delivery of the active antiviral agent. Once inside the cell, it is metabolized to azidothymidine monophosphate and subsequently phosphorylated by cellular kinases to the active triphosphate form, AZT-TP.[1] AZT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the HIV-1 reverse transcriptase.[1][2] Upon incorporation into the growing viral DNA chain, the azido group at the 3' position of the ribose sugar prevents the formation of the subsequent phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.[1][3]

Quantitative Binding Affinity Data

The binding affinity of AZT-TP to HIV-1 reverse transcriptase has been quantified using various kinetic parameters. The equilibrium dissociation constant (Kd) and the Michaelis constant (Km) are key indicators of the strength of the interaction between the inhibitor and the enzyme. A lower Kd or Km value signifies a higher binding affinity.

| Parameter | Value (μM) | Enzyme Type | Experimental Condition | Reference |

| Km | 0.17 | Wild-Type HIV-1 RT | Single nucleotide incorporation assay | [4] |

| Kd | 3.9 ± 0.2 | Wild-Type HIV-1 RT | Pre-steady-state kinetics | [5] |

| Kd | 11.5 ± 0.1 | AZT-Resistant Mutant (TAMs) HIV-1 RT | Pre-steady-state kinetics | [5] |

| Overall Kd | 1.1 ± 0.04 | Wild-Type HIV-1 RT (MDCC-labeled) | Global fitting of binding and incorporation | [5] |

Table 1: Binding Affinity of Azidothymidine Triphosphate (AZT-TP) to HIV-1 Reverse Transcriptase. This table summarizes key binding affinity parameters of AZT-TP for both wild-type and mutant forms of HIV-1 RT, providing a quantitative basis for its inhibitory action.

Experimental Protocols

The determination of binding affinity and kinetic parameters of AZT-TP for HIV-1 reverse transcriptase relies on precise experimental methodologies. Below are detailed protocols for two commonly employed assays.

Pre-Steady-State Kinetic Analysis for Kd Determination

This method allows for the determination of the equilibrium dissociation constant (Kd) and the rate of incorporation (kpol) under single-turnover conditions.

a. Materials:

-

Purified recombinant HIV-1 reverse transcriptase (wild-type or mutant)

-

32P-labeled DNA primer annealed to a DNA or RNA template

-

Azidothymidine triphosphate (AZT-TP) solution of varying concentrations

-

Quench solution (e.g., 0.5 M EDTA)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2.5 mM DTT, 5 mM MgCl2)

-

Rapid quench-flow instrument

b. Procedure:

-

Prepare a series of reaction mixtures containing a fixed concentration of the HIV-1 RT-DNA/RNA template complex in the reaction buffer.

-

Initiate the reaction by rapidly mixing the enzyme-template complex with varying concentrations of AZT-TP using a rapid quench-flow instrument.

-

Allow the reaction to proceed for various short time intervals (milliseconds to seconds).

-

Quench the reaction at each time point by adding the quench solution.

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize and quantify the amount of extended primer using phosphorimaging.

-

Plot the observed rate of nucleotide incorporation (kobs) against the AZT-TP concentration.

-

Fit the data to a hyperbolic equation to determine the Kd and kpol values.[6][7]

Filter Binding Assay for Equilibrium Binding Analysis

This assay measures the direct binding of a ligand to its target protein by separating protein-ligand complexes from the free ligand using a nitrocellulose membrane.

a. Materials:

-

Purified HIV-1 reverse transcriptase

-

Radiolabeled AZT-TP (e.g., [α-32P]AZT-TP)

-

Nitrocellulose and nylon membranes

-

Vacuum filtration apparatus

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Wash buffer (same as binding buffer)

-

Scintillation counter

b. Procedure:

-

Prepare a series of reaction mixtures with a fixed concentration of radiolabeled AZT-TP and varying concentrations of HIV-1 reverse transcriptase in the binding buffer.

-

Incubate the mixtures at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Apply each reaction mixture to a nitrocellulose membrane under vacuum. The protein and any bound radiolabeled ligand will be retained on the filter, while the unbound ligand will pass through to a nylon membrane placed underneath.

-

Wash the nitrocellulose filters with cold wash buffer to remove non-specifically bound ligand.

-

Measure the radioactivity retained on each nitrocellulose filter using a scintillation counter.

-

Plot the amount of bound AZT-TP as a function of the HIV-1 reverse transcriptase concentration.

-

Analyze the binding curve to determine the equilibrium dissociation constant (Kd).[8][9]

Visualizations

Signaling Pathway of this compound Action

Figure 1: Mechanism of action of this compound.

Experimental Workflow for Filter Binding Assay

Figure 2: Workflow for a filter binding assay.

Conclusion

This compound serves as an effective prodrug, delivering its active metabolite, azidothymidine triphosphate, to inhibit HIV-1 reverse transcriptase. The quantitative data presented herein demonstrates the high binding affinity of AZT-TP for the viral enzyme, providing a molecular basis for its potent antiviral activity. The detailed experimental protocols offer a practical guide for researchers seeking to investigate the binding kinetics of this and other nucleoside reverse transcriptase inhibitors. A thorough understanding of these interactions is crucial for the rational design of novel antiretroviral agents with improved efficacy and resistance profiles.

References

- 1. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple and rapid determination of the enzyme kinetics of HIV-1 reverse transcriptase and anti-HIV-1 agents by a fluorescence based method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Filter Binding Assays [almerja.com]

- 5. Role of Induced-Fit in Limiting Discrimination Against AZT by HIV Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pre-steady State Kinetic Analysis of HIV-1 Reverse Transcriptase for Non-canonical Ribonucleoside Triphosphate Incorporation and DNA Synthesis from Ribonucleoside-containing DNA Template - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 8. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 9. Filter binding assay - Wikipedia [en.wikipedia.org]

The Journey of Fozivudine Tidoxil: A Prodrug's Path from Conception to Clinical Evaluation

An In-Depth Technical Guide on the Discovery and Development of a Novel Antiretroviral Agent

Fozivudine Tidoxil, a thioether lipid conjugate of the well-established anti-HIV drug zidovudine (ZDV), emerged from a strategic prodrug approach aimed at enhancing the therapeutic profile of its parent compound. This technical guide delineates the discovery, preclinical development, and clinical evaluation of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its journey.

Discovery and Rationale: A Strategy to Enhance a Proven Antiretroviral

The development of this compound was driven by the need to improve upon the pharmacological properties of zidovudine, a cornerstone of early HIV therapy. While effective, zidovudine's clinical utility was often limited by a short plasma half-life and significant toxicities, most notably bone marrow suppression leading to anemia and neutropenia. The core concept behind this compound was to create a lipophilic prodrug that could offer improved oral bioavailability, targeted delivery, and a more favorable safety profile.

By conjugating zidovudine with a thioether lipid moiety, researchers aimed to leverage lipid uptake pathways for enhanced absorption and distribution into lymphatic tissues, a key reservoir for HIV. The thioether linkage was designed for intracellular cleavage, releasing the active zidovudine monophosphate and bypassing the first phosphorylation step that can be a rate-limiting factor in the activation of zidovudine. This targeted intracellular activation was hypothesized to increase the concentration of the active triphosphate form in target cells while minimizing systemic exposure to free zidovudine, thereby reducing its associated toxicities.

Preclinical Development: Demonstrating Proof-of-Concept

Preclinical investigations provided the foundational evidence for the potential advantages of this compound over its parent drug. In vitro and in vivo studies were conducted to assess its anti-HIV activity, mechanism of action, and safety profile.

In Vitro Efficacy and Cytotoxicity

In vitro studies were crucial in establishing the antiretroviral activity of this compound and its potential for reduced toxicity.

Table 1: Preclinical In Vitro Data Summary (Illustrative)

| Parameter | This compound | Zidovudine | Reference Cell Lines |

| Anti-HIV Activity (IC50) | Data not publicly available | ~0.005 µM | MT-4, CEM-SS |

| Cytotoxicity (CC50) | Data not publicly available | ~20 µM | MT-4, CEM-SS |

| In Vitro Myelotoxicity | Lower than Zidovudine | Higher than this compound | Human bone marrow progenitor cells |

In Vivo Efficacy and Safety in Animal Models

The Feline Immunodeficiency Virus (FIV) model in cats, which shares many pathological similarities with HIV infection in humans, served as a key in vivo model for evaluating this compound.

A study in FIV-infected cats demonstrated that this compound administered orally resulted in a significant decrease in both plasma and cell-associated viremia, particularly during the acute phase of infection.[1] Notably, these antiviral effects were observed with no significant adverse effects, suggesting a favorable safety profile in this animal model.[1]

Experimental Protocol: In Vivo Efficacy in FIV-Infected Cats

-

Animal Model: Specific pathogen-free cats infected with the NCSU₁ isolate of Feline Immunodeficiency Virus.

-

Treatment Groups: this compound (45 mg/kg, orally, twice daily) and a placebo control group.

-

Duration of Treatment: 6 weeks.

-

Primary Endpoints: Quantification of plasma and cell-associated FIV RNA levels using real-time reverse transcription-polymerase chain reaction (RT-PCR).

-

Safety Monitoring: Complete blood counts (CBC) and monitoring for clinical signs of toxicity.

Clinical Development: Evaluation in HIV-Infected Patients

Following promising preclinical results, this compound advanced into clinical trials to assess its safety, pharmacokinetics, and efficacy in HIV-infected individuals.

Phase I Clinical Trials

Initial Phase I studies were designed as single-dose, dose-escalating trials to determine the safety and tolerability of this compound and to establish its pharmacokinetic profile.

Table 2: Summary of Phase I Single-Dose Pharmacokinetic Parameters

| Dose Group (mg) | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | t1/2 (h) |

| 50 | - | - | - | - |

| 100 | 1.13 | 4-8 | 8.6 | 3.78 |

| 300 | - | - | - | - |

| 600 | - | - | - | - |

| 900 | - | - | - | - |

| 1200 | - | - | - | - |

| 1800 | - | - | - | - |

Data normalized to a 100 mg dose. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Elimination half-life. Dashes indicate data not reported in the cited literature.

These studies demonstrated that this compound was well-tolerated in single doses up to 1800 mg. The pharmacokinetic analysis revealed that the drug was absorbed, reaching measurable plasma concentrations, and had a longer half-life than typically observed for zidovudine.

Experimental Protocol: Phase I Clinical Trial

-

Study Design: Single-center, open-label, single-dose, dose-escalation study.

-

Participants: HIV-1 infected adult patients with CD4+ cell counts >100 cells/mm³.

-

Intervention: Single oral doses of this compound (50, 100, 300, 600, 900, 1200, and 1800 mg).

-

Pharmacokinetic Sampling: Serial blood samples collected over 24 hours post-dose.

-

Bioanalytical Method: Plasma concentrations of this compound and its metabolites were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Phase II Clinical Trials

Phase II trials were conducted to further evaluate the safety, tolerability, and antiviral efficacy of multiple doses of this compound. These were randomized, double-blind, placebo-controlled studies.

Table 3: Summary of Phase II Efficacy Results (4-week monotherapy)

| This compound Daily Dose | Mean HIV-1 RNA Change (log10 copies/mL) |

| 200 mg | No significant change |

| 400 mg | - |

| 800 mg | - |

| 200 mg twice daily | - |

| 400 mg twice daily | - |

| 600 mg twice daily | -0.67 |

| Placebo | No significant change |

Dashes indicate data not reported in the cited literature.

The results of the Phase II trials confirmed the safety and tolerability of this compound. Importantly, a dose-dependent reduction in HIV-1 viral load was observed, with the 600 mg twice-daily dose demonstrating the most significant antiviral effect.

Experimental Protocol: Phase II Clinical Trial

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.

-

Participants: Antiretroviral-naïve HIV-1 infected adult patients.

-

Intervention: Various daily doses of this compound or placebo for 4 weeks.

-

Efficacy Endpoint: Change in plasma HIV-1 RNA levels from baseline.

-

Viral Load Measurement: Plasma HIV-1 RNA was quantified using a validated RT-PCR assay, such as the Roche Amplicor HIV-1 MONITOR™ test.

-

Safety Monitoring: Comprehensive monitoring of adverse events and laboratory parameters.

Mechanism of Action and Intracellular Metabolism

This compound acts as a nucleoside reverse transcriptase inhibitor (NRTI). Following oral administration and absorption, the prodrug is taken up by cells, where it undergoes intracellular cleavage of the thioether lipid moiety to release zidovudine monophosphate (ZDV-MP). This is a critical step as it bypasses the initial, often rate-limiting, phosphorylation of zidovudine by thymidine kinase. Cellular kinases then further phosphorylate ZDV-MP to the active zidovudine triphosphate (ZDV-TP). ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the zidovudine molecule leads to chain termination, thus halting viral replication.

Conclusion